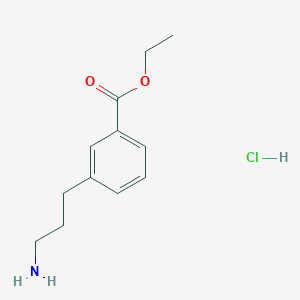

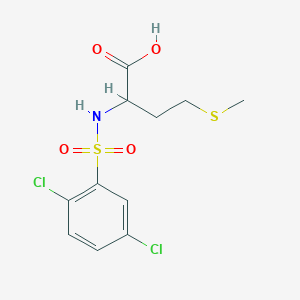

N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

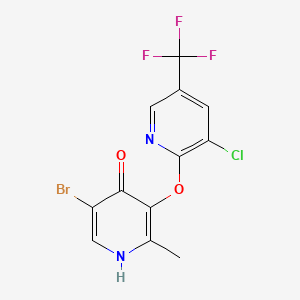

“N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a bicyclic compound consisting of the fusion of benzene and thiazole . It also has a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through green synthesis methods . This involves the reaction of the starting materials in a suitable solvent at room temperature .Molecular Structure Analysis

The molecular structure of a similar compound, “N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide”, includes the arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications

Synthesis and Reactivity

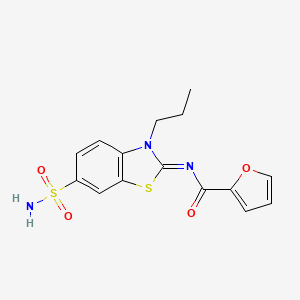

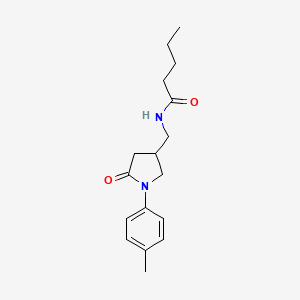

Synthesis Techniques : Research by Aleksandrov et al. (2017) details the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which is closely related to the chemical structure . The process involves coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation to synthesize the compound, and then conducting various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Electrophilic Substitution Reactions : Another study by the same authors in 2021 further explores the electrophilic substitution reactions on similar compounds, highlighting the specific chemical behavior and reactivity of furan-2-ylbenzo benzothiazole derivatives (Aleksandrov et al., 2021).

Biological and Chemical Properties

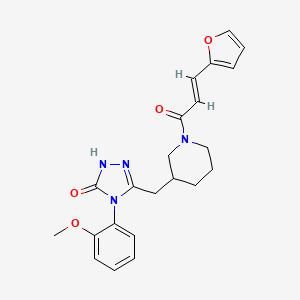

Spectroscopic and Biological Studies : Patel et al. (2015) conducted a study on the synthesis of novel heterocyclic compounds using similar structures, characterizing them through various spectral studies and evaluating their antibacterial and antifungal activities. This highlights potential applications in the development of new antimicrobial agents (Patel et al., 2015).

Fluorescence Chemosensor Development : Research by Ravichandiran et al. (2020) demonstrates the development of a phenoxazine-based fluorescence chemosensor for detecting Cd2+ and CN− ions, incorporating a furan-2-carboxamide group, indicative of the chemical's potential in sensor technology (Ravichandiran et al., 2020).

Antibacterial Properties : A study by Ikpa et al. (2020) focuses on synthesizing benzothiazole derivatives of sulphonamides, which includes structures similar to the chemical , and demonstrates their antibacterial properties, suggesting applications in pharmaceuticals (Ikpa et al., 2020).

Corrosion Inhibition : Hu et al. (2016) studied benzothiazole derivatives for their corrosion inhibiting effects against steel in acidic solutions, providing insights into potential industrial applications in corrosion prevention (Hu et al., 2016).

properties

IUPAC Name |

N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h3-6,8-9H,2,7H2,1H3,(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHCMGWDSQELNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)

![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)

![N-methyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2694890.png)